molecular formula C17H19NO4S B2643542 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid CAS No. 329929-03-5

4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid

Cat. No.: B2643542
CAS No.: 329929-03-5
M. Wt: 333.4
InChI Key: GRORFTPGAGTHHN-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the ethoxyphenyl derivative, followed by the introduction of the thiophen-2-ylmethylamino group. The final step involves the formation of the butanoic acid moiety through a series of condensation and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.

Industry: In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The thiophene ring could play a role in binding to specific molecular targets, while the ethoxyphenyl group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
  • 4-(4-Hydroxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid

Comparison: Compared to its analogs, 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid may exhibit different solubility and reactivity profiles due to the presence of the ethoxy group

Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-22-13-7-5-12(6-8-13)16(19)10-15(17(20)21)18-11-14-4-3-9-23-14/h3-9,15,18H,2,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRORFTPGAGTHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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